REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][C:7]1([CH3:12])[NH:10][C:9](=[O:11])[CH2:8]1)(=O)C.C[O-].[Na+].C(O)(=O)C>CO>[OH:4][CH2:5][CH2:6][C:7]1([CH3:12])[NH:10][C:9](=[O:11])[CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
0.014 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC1(CC(N1)=O)C
|
Name
|
sodium methoxide
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the methanol in vacuo
|
Type
|
CUSTOM
|
Details
|
gives crude 4-(2-hydroxyethyl)-4-methyl-2-azetidinone as an oil
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography on silica gel eluting with 10% MeOH/CHCl3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |